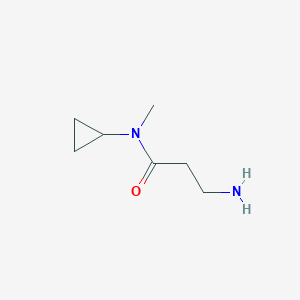
5-Ethyl-1-(2-Ethylphenyl)-1H-1,2,3-Triazol-4-carbonsäure
Übersicht
Beschreibung
5-Ethyl-1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound belonging to the triazole family. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound features an ethyl group at the 5-position and a 2-ethylphenyl group at the 1-position of the triazole ring, with a carboxylic acid functional group at the 4-position.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in the synthesis of more complex molecules and as a building block in organic synthesis. Biology: It can be employed in the study of biological systems, particularly in the development of new pharmaceuticals. Medicine: Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes.
Wirkmechanismus
Target of Action
The compound is a derivative of 1,2,3-triazole, a class of compounds known for their diverse biological activities. They are often used in medicinal chemistry due to their ability to bind to various biological targets .
Biochemical Pathways
Without specific information on this compound, it’s difficult to predict the exact biochemical pathways it might affect. Many triazole derivatives are known to have antiviral, anti-inflammatory, and anticancer activities, suggesting they may interact with biochemical pathways related to these processes .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the known activities of other triazole derivatives, potential effects could include inhibition of viral replication, reduction of inflammation, or interference with cancer cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: The triazole ring can be reduced under specific conditions to form a different heterocyclic structure.
Substitution: The ethyl groups and the carboxylic acid can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the carboxylic acid to an acid chloride.
Major Products Formed:
Esters and amides from oxidation reactions.
Reduced triazole derivatives from reduction reactions.
Various substituted derivatives from substitution reactions.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazole-4-carboxylic acid: Similar structure but lacks the ethyl groups.
1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar but with a different alkyl group on the phenyl ring.
5-ethyl-1H-1,2,3-triazole-4-carboxylic acid: Similar but without the phenyl group.
Uniqueness: The presence of both ethyl groups and the phenyl ring in 5-ethyl-1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid gives it unique chemical and physical properties compared to its analogs. These structural features can influence its reactivity, solubility, and biological activity.
Eigenschaften
IUPAC Name |
5-ethyl-1-(2-ethylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-9-7-5-6-8-11(9)16-10(4-2)12(13(17)18)14-15-16/h5-8H,3-4H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTPMEUCUFGJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B1517453.png)
![3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1517455.png)
![2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B1517456.png)

![4-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1517458.png)





